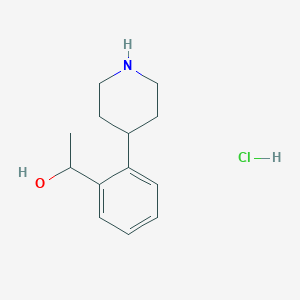

1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride

Vue d'ensemble

Description

1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethanol moiety. This compound is often used as a semi-flexible linker in the development of bifunctional protein degraders, particularly in the field of targeted protein degradation . The presence of the piperidine ring makes it a valuable building block in medicinal chemistry due to its pharmacological properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

Attachment of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.

Introduction of the Ethanol Moiety: The ethanol group is added via nucleophilic substitution reactions, often using reagents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, utilizing catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding alkanes using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium borohydride, lithium aluminum hydride.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alkanes.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of bifunctional protein degraders for targeted protein degradation.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of 1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride involves its role as a semi-flexible linker in bifunctional protein degraders. These degraders facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . The piperidine ring and phenyl group contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparaison Avec Des Composés Similaires

- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride

- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride

- 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

Uniqueness: 1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride is unique due to its specific structure, which provides a balance of flexibility and rigidity, making it an ideal linker for targeted protein degradation. Its ability to form stable ternary complexes enhances its effectiveness in degrading target proteins .

Activité Biologique

1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride, with the molecular formula C13H20ClNO and a molecular weight of approximately 245.76 g/mol, is a compound of interest in medicinal chemistry. Its structure, characterized by piperidine and phenyl moieties, suggests potential biological activities, particularly in the central nervous system (CNS). This article reviews its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various pharmaceutical formulations. The synthesis typically involves multi-step organic reactions under reflux conditions to optimize yield and purity.

Biological Activity Overview

Initial studies indicate that this compound may function as an analgesic or anxiolytic agent. Its structural similarity to known psychoactive compounds suggests possible interactions with neurotransmitter systems, although specific mechanisms remain to be fully elucidated.

The compound's potential action in the CNS is hypothesized to involve modulation of neurotransmitter systems such as serotonin and dopamine pathways. This modulation may contribute to its analgesic and anxiolytic effects. The precise biochemical pathways are still under investigation, but initial findings suggest interactions with opioid receptors similar to those observed in other piperidine derivatives .

Comparative Analysis

To better understand the uniqueness of this compound, we can compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Phenyl-N-piperidin-4-ylpropanamide | Piperidine ring, phenyl group | Known as Norfentanyl; used in analgesics |

| N-Phenyl-N-cis-trans-1-oxido-1-(2-phenylethyl)piperidin-4-ylpropanamide Hydrochloride | Contains a keto group | Impurity related to fentanyl derivatives |

| 2-(Piperidin-4-yl)ethanol hydrochloride | Simple piperidine alcohol | More straightforward structure; less complex |

This table highlights variations in functional groups and structural complexity that influence their biological activities and applications in medicine.

Study on Analgesic Effects

A study conducted on the analgesic properties of piperidine derivatives highlighted that compounds similar to this compound exhibited significant pain relief in animal models. The study reported that these compounds had a potency comparable to traditional opioids but with a potentially lower risk of addiction .

Anxiolytic Activity Research

Another research effort focused on the anxiolytic effects of piperidine derivatives. In this study, this compound was administered to mice subjected to stress tests. Results indicated a marked reduction in anxiety-like behavior, suggesting its efficacy as an anxiolytic agent .

Pharmacological Implications

The pharmacological profile of this compound suggests potential therapeutic applications beyond analgesia and anxiolysis. Its interactions with various biological targets could lead to developments in treating disorders such as depression and anxiety disorders.

Propriétés

IUPAC Name |

1-(2-piperidin-4-ylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10(15)12-4-2-3-5-13(12)11-6-8-14-9-7-11;/h2-5,10-11,14-15H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJGZLKGGFRVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C2CCNCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.